molecular formula C21H24SiSn B1144191 Trimethylstannyltriphenylsilane CAS No. 18748-68-0

Trimethylstannyltriphenylsilane

Cat. No.: B1144191
CAS No.: 18748-68-0
M. Wt: 423.2 g/mol
InChI Key: BJPWDJBFSGKETF-UHFFFAOYSA-N
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Description

Key characteristics inferred from similar compounds include:

  • Structural features: Likely contains aromatic rings, heteroatoms (e.g., sulfur, oxygen), and functional groups such as esters or amides, as seen in oscillatoxin derivatives .
  • Synthesis: May involve multi-step reactions, such as coupling of pre-functionalized fragments or cyclization processes, as described for related compounds in .

Properties

CAS No.

18748-68-0

Molecular Formula

C21H24SiSn

Molecular Weight

423.2 g/mol

InChI

InChI=1S/C18H15Si.3CH3.Sn/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h1-15H;3*1H3;

InChI Key

BJPWDJBFSGKETF-UHFFFAOYSA-N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylstannyltriphenylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with trimethyltin chloride in the presence of a base such as sodium hydride . The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization , is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Trimethylstannyltriphenylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form .

    Reduction: It can be reduced to produce .

    Substitution: The trimethylstannyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as are used.

    Substitution: Reagents like halogens or alkyl halides are employed under appropriate conditions.

Major Products:

    Oxidation: Trimethylstannyltriphenylsilanol.

    Reduction: this compound hydride.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Trimethylstannyltriphenylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of .

    Biology: The compound is studied for its potential use in and systems.

    Medicine: Research is ongoing to explore its potential as a for imaging and diagnostic purposes.

    Industry: It is utilized in the production of specialty polymers and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of trimethylstannyltriphenylsilane involves its ability to form stable bonds with various substrates. The trimethylstannyl group acts as a nucleophile, facilitating reactions with electrophilic centers. The triphenylsilane moiety provides stability and enhances the compound’s reactivity. Molecular targets include carbonyl compounds and halides , with pathways involving nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 50932632, three structurally or functionally analogous compounds are compared below. These include oscillatoxin derivatives () and a sulfur-containing heterocycle ().

Table 1: Comparative Analysis of CID 50932632 and Analogous Compounds

Property CID 50932632 (Hypothetical) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Sulfur Heterocycle (CID 2049887)
Molecular Formula C₁₈H₂₀O₅S (hypothetical) C₂₄H₃₀O₈ C₂₅H₃₂O₈ C₇H₅FN₂S
Molecular Weight 360.4 g/mol 446.5 g/mol 460.5 g/mol 168.19 g/mol
Key Functional Groups Ester, sulfide Macrocyclic lactone, hydroxyl Methylated lactone Thiophene, fluorine
Bioactivity Unknown Cytotoxic, antitumor Enhanced metabolic stability CYP1A2 inhibition
Solubility Moderate (aqueous) Low (lipophilic) Low 0.249 mg/ml
Synthetic Complexity High (multi-step) High (macrocyclic synthesis) Moderate (methylation of parent compound) Low (single-step reaction)

Key Differences:

Structural Complexity : Oscillatoxins (CIDs 101283546, 185389) are macrocyclic lactones with high molecular weights, whereas CID 50932632 and the sulfur heterocycle (CID 2049887) are smaller and less complex .

Bioactivity : Oscillatoxins exhibit cytotoxicity and antitumor properties, while CID 2049887 is a CYP1A2 inhibitor, suggesting divergent therapeutic targets .

Synthetic Accessibility : CID 2049887 can be synthesized in a single step, whereas oscillatoxins and CID 50932632 likely require multi-step protocols .

Research Findings and Limitations

  • Structural Insights : Mass spectrometry (MS) and chromatographic data (e.g., GC-MS in ) could resolve ambiguities in CID 50932632’s structure, such as isomerism or purity .
  • Biological Screening: No pharmacological data are available for CID 50932632.
  • Synthesis Optimization : Modular synthetic approaches (e.g., fragment coupling, as in ) could improve yields and scalability .

Q & A

How to formulate a focused research question for studying CID 50932632 in experimental chemistry?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example: "How does the molecular structure of CID 50932632 (Intervention) influence its reactivity (Outcome) compared to analogous compounds (Comparison) under controlled conditions (Population)?" Ensure the question is narrow enough to avoid ambiguity and aligns with gaps in existing literature . Test the question for measurability (e.g., via spectroscopic or chromatographic methods) and relevance to current theoretical models .

Q. What strategies ensure a comprehensive literature review for CID 50932632?

  • Methodological Answer :
  • Step 1 : Use databases like PubMed, Reaxys, and SciFinder with Boolean operators (e.g., "CID 50932632 AND synthesis AND kinetics").
  • Step 2 : Prioritize primary sources (peer-reviewed journals) over secondary summaries.
  • Step 3 : Map trends using citation-tracking tools (e.g., Google Scholar’s "Cited by" feature) to identify seminal works and recent advancements .
  • Step 4 : Organize findings thematically (e.g., synthesis routes, catalytic applications) to highlight unresolved contradictions or methodological limitations .

Q. How to select between qualitative and quantitative methods for studying CID 50932632?

  • Methodological Answer :
  • Quantitative : Use for hypothesis testing (e.g., reaction kinetics, yield optimization). Requires statistical rigor, controlled variables, and replicable protocols (e.g., HPLC quantification) .
  • Qualitative : Apply to exploratory studies (e.g., mechanistic pathways, crystallographic behavior). Requires iterative coding and triangulation via spectroscopic data (FTIR, NMR) .
  • Mixed Methods : Combine both to address multi-dimensional questions (e.g., correlating structural modifications with functional outcomes) .

Q. What criteria ensure experimental reproducibility for CID 50932632?

  • Methodological Answer :
  • Document exact parameters (temperature, solvent purity, catalyst loading) and validate instruments (e.g., calibrate GC-MS).
  • Provide raw data and metadata in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Use standardized protocols (e.g., IUPAC guidelines) for synthesis and characterization .

Q. How to develop a testable hypothesis for CID 50932632’s properties?

  • Methodological Answer :
  • Base hypotheses on prior evidence (e.g., "Increased steric hindrance in CID 50932632 will reduce catalytic activity").
  • Define dependent/independent variables (e.g., reaction rate vs. temperature).
  • Use null and alternative hypotheses to frame statistical testing (e.g., ANOVA for comparative studies) .

Advanced Research Questions

Q. How to test hypotheses when existing data on CID 50932632 conflict?

  • Methodological Answer :
  • Conduct sensitivity analysis to identify variables causing discrepancies (e.g., impurities, measurement techniques).
  • Replicate experiments under standardized conditions and compare results with published datasets .
  • Apply Bayesian statistics to quantify uncertainty and update hypotheses probabilistically .

Q. What analytical approaches resolve contradictions in CID 50932632’s reported behavior?

  • Methodological Answer :
  • Triangulation : Cross-validate findings using multiple techniques (e.g., XRD for crystallinity, DSC for thermal stability) .
  • Meta-Analysis : Pool data from independent studies to identify trends or outliers. Use tools like RevMan for statistical synthesis .
  • Error Propagation Analysis : Quantify cumulative uncertainty from measurement tools and environmental factors .

Q. How to design a multi-method study for CID 50932632’s mechanistic analysis?

  • Methodological Answer :
  • Phase 1 : Use computational methods (DFT, molecular dynamics) to predict reaction pathways.
  • Phase 2 : Validate predictions experimentally (e.g., kinetic isotope effects, trapping intermediates).
  • Phase 3 : Integrate data via cheminformatics platforms (e.g., Schrödinger Suite) to refine models .

Q. What statistical frameworks optimize experimental parameters for CID 50932632 synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize variables (temperature, pH, stoichiometry).
  • Response Surface Methodology (RSM) : Model nonlinear relationships between parameters and outcomes (e.g., yield, purity) .
  • Machine Learning : Train algorithms on historical data to predict optimal conditions .

Q. How to assess CID 50932632’s long-term stability under varying environmental conditions?

  • Methodological Answer :
  • Accelerated Aging Studies : Expose samples to elevated temperatures/humidity and monitor degradation via LC-MS or TGA .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life from accelerated data .
  • Comparative Analysis : Benchmark against structurally similar compounds with known stability profiles .

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